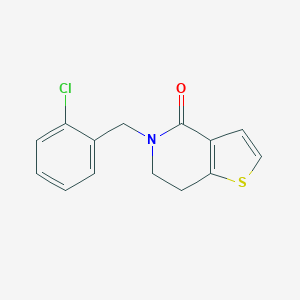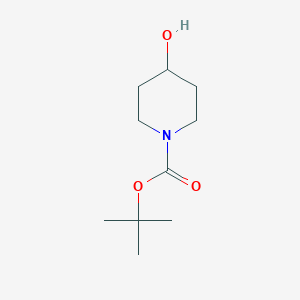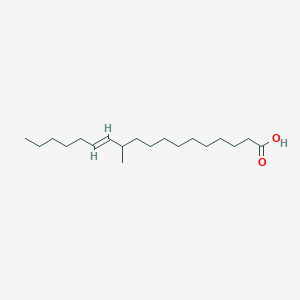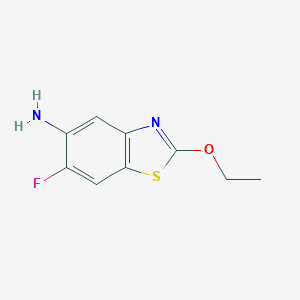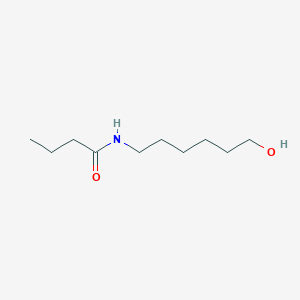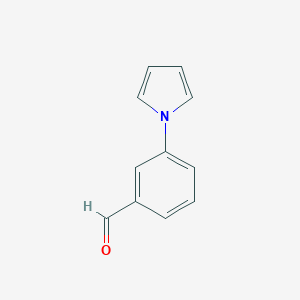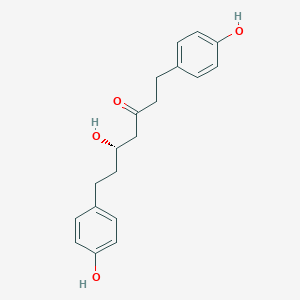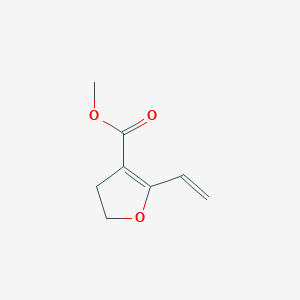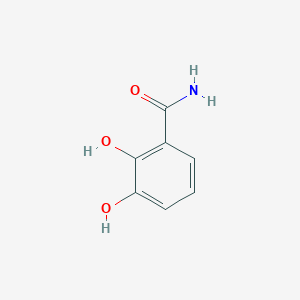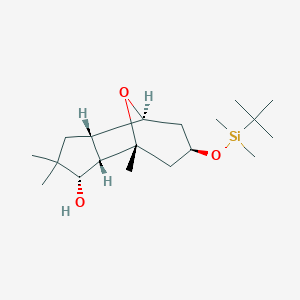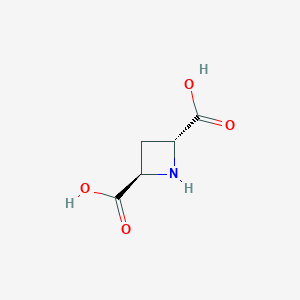
5-(Aminomethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)imidazolidine-2,4-dione, also known as glycine methyl ester, is a compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester is complex and multifaceted, involving interactions with various enzymes, receptors, and signaling pathways. This compound has been found to modulate the activity of several neurotransmitters, including glutamate, GABA, and 5-(Aminomethyl)imidazolidine-2,4-dione, and has been shown to have neuroprotective effects in animal models of neurological disorders.
Effets Biochimiques Et Physiologiques
Glycine methyl ester has been found to have a wide range of biochemical and physiological effects, including the regulation of protein synthesis and degradation, the modulation of cellular metabolism, and the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Glycine methyl ester has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the study of its interactions with various biological systems. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential role in the treatment of neurological disorders and other diseases.
Méthodes De Synthèse
The synthesis of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester can be achieved through several methods, including the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with methanol and sulfuric acid, as well as the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with formaldehyde and methanol. These methods have been widely studied and optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
Glycine methyl ester has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent for the preparation of peptide derivatives, and as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester has been used in the study of protein folding and stability, as well as in the development of new drugs and therapies.
Propriétés
Numéro CAS |
137350-53-9 |
|---|---|
Nom du produit |
5-(Aminomethyl)imidazolidine-2,4-dione |
Formule moléculaire |
C4H7N3O2 |
Poids moléculaire |
129.12 g/mol |
Nom IUPAC |
5-(aminomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9) |
Clé InChI |
CZYMNCPDEOQKIL-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)NC(=O)N1)N |
SMILES canonique |
C(C1C(=O)NC(=O)N1)N |
Synonymes |
2,4-Imidazolidinedione,5-(aminomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




